Molecular Weight Reduction of 48.87 g/mol vs. 3-Bromo Analog Lowers Fragment and Lead Molecular Weight Burden
The target compound (MW 253.64 g/mol) is 48.87 g/mol lighter than the widely used 3-bromo analog 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (MW 302.51 g/mol) [1]. In fragment-based discovery, every atom added at the fragment stage is multiplicatively amplified through subsequent growth into lead-like space; a 49-Dalton decrement at the carboxylic acid building-block stage translates into a substantially lower final molecular weight when this acid is coupled to an amine partner, directly improving compliance with Ro3 fragment guidelines (MW ≤ 300) and congestion of chemical space accessible to lead optimization [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 253.64 |
| Comparator Or Baseline | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: 302.51 |
| Quantified Difference | -48.87 g/mol (-16.1%) |
| Conditions | Computed from molecular formula; confirmed by vendor certificate of analysis |
Why This Matters
For procurement officers building fragment libraries or medicinal chemists optimizing lead-like properties, the 16% lower molecular weight directly reduces the risk of exceeding MW cutoffs late in optimization.
- [1] PubChem CID 50989286, molecular weight 253.64 g/mol. View Source
- [2] Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
